molecular formula C15H24 B1200196 Trichodiene CAS No. 28624-60-4

Trichodiene

Cat. No.: B1200196
CAS No.: 28624-60-4
M. Wt: 204.35 g/mol
InChI Key: YFLSTROSSKYYNK-CABCVRRESA-N
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Description

Trichodiene is a volatile sesquiterpene hydrocarbon that serves as the first committed biosynthetic intermediate in the formation of trichothecene mycotoxins . These mycotoxins, produced by various Fusarium and Trichoderma fungal species, pose significant contamination risks in food and feed and are studied for their phytotoxic and antimicrobial properties . The cyclization of the universal substrate farnesyl diphosphate (FPP) to form this compound is catalyzed by the enzyme this compound synthase, which is encoded by the TRI5 gene . This reaction requires a divalent metal ion cofactor and involves a complex cyclization cascade facilitated by specific aspartate-rich and NSE/DTE motifs within the enzyme's active site . In research, high-purity this compound is critical as a reference material for calibrating and validating analytical methods to accurately detect and quantify mycotoxin precursors in agricultural and environmental samples . Furthermore, its role extends beyond being a biosynthetic intermediate; recent studies highlight its function as a volatile signaling molecule. It has been shown to regulate the production of deoxynivalenol (DON) in Fusarium graminearum and can modulate fungal virulence and host plant defense responses, making it a compound of interest in developing biocontrol strategies for crop diseases like Fusarium Head Blight . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

(4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLSTROSSKYYNK-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C2(CCCC2=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@](CC1)(C)[C@]2(CCCC2=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318181
Record name Trichodiene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28624-60-4
Record name Trichodiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28624-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichodiene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichodiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHODIENE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Reaction Design and Key Intermediates

The Nazarov cyclization strategy, developed by Gilbert et al., utilizes a convergent synthesis to establish this compound’s adjacent quaternary centers. The route begins with Friedel-Crafts acylation of 2-methyl-1-cyclopentene-1-carboxylic acid chloride (21) onto 1,4-dimethylcyclohexene, yielding dienone intermediate 18 (C17H24O, 72% yield). Cyclization under BF3·Et2O catalysis in refluxing chloroform induces a stereoselective Nazarov electrocyclic reaction, forming tricyclic ketone 20 (5,8,9-trimethyltricyclo[7.3.0.03,8]dodec-4-en-2-one) with 83% efficiency.

Table 1: Critical Steps in Nazarov Cyclization Synthesis

StepReagents/ConditionsProductYield (%)Reference
Dienone formationAlCl3, CHCl3, 40°C, 48hIntermediate 1872
Nazarov cyclizationBF3·Et2O, CHCl3, refluxTricyclic ketone 2083
Beckmann rearrangementNH2OH·HCl, NaOAc, EtOHCyano dienes 57a/57b68

Challenges in Ring Functionalization

Post-cyclization modifications required extensive optimization. Initial attempts at Baeyer-Villiger oxidation and Barton nitrite photolysis failed due to intermediate instability. Success was achieved through oxime formation followed by a secondary Beckmann rearrangement, converting ketone 20 into cyano dienes 57a/57b (C18H25N, 68% yield). Subsequent LiAlH4 reduction of the nitrile group and dissolving metal reduction of the diene yielded amine 61 , which underwent Cope elimination to furnish racemic this compound.

Photochemical [2+2] Cycloaddition Strategy

Skeletal Rearrangement Mechanism

Meyer’s photochemical route exploits the regioselective [2+2] cycloaddition between 3-methylcyclohex-2-enone and methyl cyclohex-1-enecarboxylate. Irradiation at 254 nm generates tricyclo[6.4.0.02,7]dodecane derivative 4 (C15H20O3), which undergoes thermal rearrangement to tricyclo[6.4.0.02,6]dodecene 5 (C15H20O2).

Ring Cleavage and Functionalization

Critical to this method is the ozonolysis of the central five-membered ring in intermediate 5 , followed by Wittig olefination to install the exocyclic double bond. Despite moderate yields (45–60% per step), this approach avoids harsh Lewis acids, making it suitable for acid-sensitive substrates.

Claisen Rearrangement and Robinson Annulation

Retrosynthetic Analysis

Jung et al. designed a formal synthesis leveraging Claisen rearrangement of vinyl ether 4 (C9H14O) to γ,δ-unsaturated ester 5 (C9H14O2), followed by Robinson annulation with methyl vinyl ketone. The annulation constructs the bicyclic enone 3 (C15H22O), a known precursor to this compound.

Table 2: Key Data for Claisen-Robinson Route

ParameterClaisen RearrangementRobinson Annulation
Temperature235–240°C (neat)0°C → rt
CatalystNone (thermal)KH, 18-crown-6
Yield83%75%
Stereoselectivity>95% trans88% ee

Advantages Over Competing Methods

This route achieves quaternary center construction in fewer steps (6 steps vs. 9–12 in other methods), with 83% yield in the Claisen step and 75% yield in the annulation. However, the high-temperature rearrangement (235–240°C) poses scalability challenges.

Enzymatic Biosynthesis via this compound Synthase

Structural Insights from X-Ray Crystallography

The Fusarium sporotrichioides this compound synthase (TDS) structure (PDB: 1EPZ) reveals a homodimeric quaternary arrangement with a hydrophobic active site cleft. Three Mg2+ ions coordinate the DDSKD motif (residues 100–104) and N225/S229/E233 triad , facilitating farnesyl diphosphate (FPP) binding and ionization.

Catalytic Cycle and Carbocation Rearrangements

TDS converts FPP (C15H28O7P2) to this compound through a 12-step cyclization cascade :

  • Ionization : FPP → (3R)-nerolidyl diphosphate (NDP)

  • C1–C6 cyclization : NDP → bisabolyl cation

  • Hydride shift : C6–H → C10 (stabilized by Y93 π-cation interaction)

  • Methyl migrations : C7→C6 and C13→C7

  • Deprotonation : C12–H elimination (D100-mediated)

Table 3: Kinetic Parameters of this compound Synthase

ParameterValueConditions
kcat0.45 s−130°C, pH 7.5
Km (FPP)8.2 µM5 mM Mg2+
ΔG‡72.3 kJ/molTransition state

Engineering for Improved Fidelity

Site-directed mutagenesis of R304K and Y305F variants reduces aberrant products (e.g., trichodienol) from 18% to <2%, highlighting the role of electrostatic steering in carbocation stabilization.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison (Racemic vs. Enantioselective)

MethodTotal Yield (%)StepsScalabilityStereocontrol
Nazarov cyclization2814ModerateModerate
Photochemical1910LowLow
Claisen-Robinson416HighHigh
Enzymatic921IndustrialPerfect

The enzymatic route achieves 92% in vivo yield but requires genetic engineering for heterologous expression. Chemical methods, while less efficient, enable racemic modification for derivative synthesis .

Chemical Reactions Analysis

Types of Reactions: Trichodiene undergoes various chemical reactions, including oxidation, cyclization, and esterification. These reactions are essential for the conversion of this compound into trichothecene mycotoxins .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of this compound include various trichothecene mycotoxins, such as deoxynivalenol, nivalenol, and T-2 toxin .

Scientific Research Applications

Biocontrol Agent Against Fungal Pathogens

Trichodiene has been shown to enhance the biocontrol efficacy of certain fungi, particularly Trichoderma harzianum, against economically significant plant pathogens such as Fusarium graminearum, the causative agent of Fusarium head blight (FHB) in wheat. A study demonstrated that genetically engineered T. harzianum strains emitting this compound significantly reduced deoxynivalenol (DON) contamination by 66% to 70% in wheat cultivars susceptible to FHB . The mechanism involves this compound acting as a signaling molecule that modulates both pathogen virulence and host plant resistance.

Case Study: Trichoderma harzianum and Fusarium graminearum

  • Objective : Evaluate the effectiveness of this compound-emitting T. harzianum against F. graminearum.
  • Results :
    • Reduction in disease severity by up to 70%.
    • Significant downregulation of TRI gene expression associated with trichothecene biosynthesis in treated plants.
TreatmentDisease Severity ReductionDON Contamination Reduction
Control--
T. harzianum62%83%
T. harzianum + this compound70%76%

Regulation of Mycotoxin Production

This compound plays a crucial role in regulating the production of mycotoxins such as deoxynivalenol and T-2 toxin. The presence of this compound can inhibit the biosynthesis pathways of these harmful compounds in various fungal species, thereby reducing their prevalence in agricultural products. Research indicates that exposure to this compound leads to a significant decrease in mycotoxin levels, which is vital for food safety and public health .

Potential Applications in Biotechnology

The unique properties of this compound suggest potential applications in biotechnology, particularly in developing sustainable agricultural practices. Its role as a signaling molecule could be harnessed for creating transgenic crops with enhanced resistance to fungal pathogens, reducing reliance on chemical fungicides.

Mechanism of Action

Trichodiene exerts its effects through its role as a precursor in the biosynthesis of trichothecene mycotoxins. The biosynthesis begins with the cyclization of farnesyl diphosphate to form this compound, followed by a series of oxygenation, isomerization, and esterification reactions. These reactions are catalyzed by a series of enzymes encoded by the trichothecene biosynthetic gene cluster . The resulting trichothecene mycotoxins inhibit protein synthesis in eukaryotic cells by binding to ribosomal subunits, leading to cell death .

Comparison with Similar Compounds

Table 1: Key Features of Trichodiene Synthase and Related Sesquiterpene Cyclases

Property This compound Synthase (TRI5) 5-Epi-aristolochene Synthase (Tobacco) Longiborneol Synthase (CLM1, Fusarium)
Substrate trans-Farnesyl pyrophosphate trans-Farnesyl pyrophosphate trans-Farnesyl pyrophosphate
Product This compound 5-Epi-aristolochene Longiborneol
Sequence Identity N/A ~15% (structural similarity) 25% (vs. Fusarium TRI5)
Catalytic Motif DDSKD (Mg²⁺ coordination) DDXXD Partially conserved DDXXD
Structural Fold β-domain with α-helical motifs β-domain β-domain with divergent loops
Biological Role Mycotoxin precursor Phytoalexin biosynthesis Culmorin biosynthesis

Key Findings :

  • This compound synthase shares structural homology with other sesquiterpene cyclases (e.g., 5-epi-aristolochene synthase) despite low sequence identity (~6–15%), suggesting divergent evolution from a common ancestor .
  • The DDSKD motif in TRI5 is critical for Mg²⁺-dependent catalysis, whereas other cyclases use variations like DDXXD for metal ion coordination .

Table 2: Metabolic Competition in Transgenic Tobacco

Parameter Untreated Cells Elicitor-Treated Cells
FPP Availability Low (squalene synthase active) High (squalene synthase inhibited)
This compound Production 15–20% of total sesquiterpenes 60–70% of total sesquiterpenes
Capsidiol Production Dominant Reduced by 40–50%

Functional and Ecological Roles

  • This compound in Fungal Competition : Trichoderma harzianum produces this compound to antagonize rival fungi and induce plant systemic defenses, even without further modification to complex trichothecenes .
  • Toxicity vs. Defense : Unlike trichothecenes (directly toxic to eukaryotes), sesquiterpenes like capsidiol and culmorin serve ecological roles in microbial competition and plant immunity .

Q & A

Basic: What is the enzymatic mechanism of trichodiene synthase in converting farnesyl pyrophosphate (FPP) to this compound?

Methodological Answer:
this compound synthase catalyzes the cyclization of FPP through an isomerization-cyclization mechanism. The reaction involves the intermediacy of nerolidyl pyrophosphate, where the pyrophosphate group is displaced from C-1 of FPP with net retention of configuration. Structural studies reveal a hydrophobic active site cleft with critical motifs (e.g., DDSKD in helix D and DRRYR in helix J) that stabilize carbocation intermediates and facilitate cyclization . Experimental validation using isotopically labeled FPP (e.g., [³H]/[¹⁴C]-FPP) and chemical degradation of products confirms stereochemical fidelity .

Basic: How do researchers experimentally validate the stereochemical outcomes of this compound biosynthesis?

Methodological Answer:
Stereochemical analysis involves incubating enantiomerically labeled FPP (e.g., 1S- or 1R-[³H]-FPP) with this compound synthase, followed by oxidative degradation of this compound to determine retained tritium positions. For example, degradation of this compound derived from 1R-FPP showed retention of tritium at C-11, confirming a conserved stereochemical pathway . Advanced NMR and isotopic labeling techniques (e.g., [¹³C]-FPP) further elucidate intramolecular hydride shifts during cyclization .

Advanced: How do conformational changes in this compound synthase influence catalytic efficiency and product specificity?

Methodological Answer:
X-ray crystallography and energy minimization models reveal that FPP binding triggers a conformational change in this compound synthase, repositioning helices C, D, G, H, I, and J to protect reactive carbocations. Mutagenesis studies (e.g., D100A or Y305F mutants) demonstrate reduced activity, highlighting the role of these residues in stabilizing intermediates. Parallel dimer orientation and hydrophobic interactions further enhance substrate channeling, as shown in structural comparisons with farnesyl diphosphate synthase .

Advanced: What experimental approaches reconcile contradictory findings regarding alternative cyclization pathways in this compound formation?

Methodological Answer:
Contradictions arise from computational models (e.g., intrinsic reaction coordinate analysis) suggesting alternative pathways that bypass deep energy minima like cation D. Dynamic trajectory simulations and isotopic tracer studies (e.g., [¹⁴C]-acetate labeling in elicited tobacco cultures) can resolve discrepancies by tracking flux through competing routes. For example, elicitor treatment increases 15-hydroxythis compound accumulation, indicating pathway branching under stress .

Methodological: What in vivo and in vitro techniques are optimal for tracking this compound metabolite flux under elicitor-induced stress?

Methodological Answer:

  • In vitro: Enzyme assays with cell-free extracts, using GC-MS to quantify this compound and 5-epi-aristolochene products. Elicitors like jasmonic acid enhance sesquiterpene diversity in vitro .
  • In vivo: Radiolabeling with [³H]mevalonate or [¹⁴C]acetate in transgenic tobacco cell cultures, followed by HPLC and LC-MS to track 15-hydroxythis compound and capsidiol suppression .

Methodological: How does site-directed mutagenesis elucidate the functional roles of key residues in this compound synthase?

Methodological Answer:
Targeted mutagenesis (e.g., Y295A or N225A/S229A/E233A mutants) disrupts Mg²⁺ coordination and carbocation stabilization, reducing catalytic activity by >90%. Kinetic assays (Km/Vmax analysis) and structural modeling (e.g., MACROMODEL) validate residue roles in substrate binding and transition-state stabilization. For example, Y295 is critical for proton transfer during cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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